Boc-NH-C6-amido-C4-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H32N2O5 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

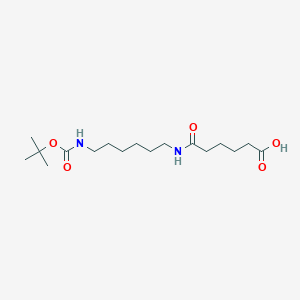

6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-6-oxohexanoic acid |

InChI |

InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-5-4-8-12-18-14(20)10-6-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |

InChI-Schlüssel |

VCIQUSOFCWVBLU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid (PROTAC Linker 32)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C6-amido-C4-acid, also known as PROTAC Linker 32, is a heterobifunctional chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. This linker serves as a crucial bridge, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the construction of PROTACs, with a specific focus on its use in the development of the CDK4/6 degrader, BSJ-03-204.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and the purification of resulting PROTAC molecules.

| Property | Value |

| CAS Number | 10436-21-2 |

| Molecular Formula | C₁₇H₃₂N₂O₅ |

| Molecular Weight | 344.45 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO. A common solvent system for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For enhanced solubility, warming to 37°C may be employed.[2] |

| Storage | Store at -20°C for long-term stability. |

Application in PROTAC Synthesis: The Case of BSJ-03-204

This compound has been successfully utilized as a linker in the synthesis of BSJ-03-204, a potent and selective dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3][4] The following sections detail the experimental protocols for the synthesis of a key intermediate and the final PROTAC molecule.

General Experimental Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The carboxylic acid moiety of the linker is activated and coupled to an amine-functionalized ligand for the target protein. Subsequently, the Boc protecting group is removed to reveal a primary amine, which is then coupled to a carboxylic acid-functionalized E3 ligase ligand.

Experimental Protocol: Synthesis of a Palbociclib-Linker Intermediate

This protocol describes the coupling of this compound to an amine-functionalized derivative of Palbociclib, a known CDK4/6 inhibitor.

Materials:

-

Amine-functionalized Palbociclib derivative

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the amine-functionalized Palbociclib derivative (1.0 eq) and this compound (1.2 eq) in DMF.

-

Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the Boc-protected Palbociclib-linker intermediate.

Experimental Protocol: Synthesis of BSJ-03-204

This protocol outlines the deprotection of the Boc group and subsequent coupling to a Cereblon E3 ligase ligand to furnish the final PROTAC, BSJ-03-204.

Materials:

-

Boc-protected Palbociclib-linker intermediate

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Pomalidomide-derived E3 ligase ligand with a carboxylic acid handle

-

HATU

-

DIPEA

-

DMF

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography or preparative HPLC

Procedure:

-

Dissolve the Boc-protected Palbociclib-linker intermediate in a solution of TFA in DCM (e.g., 20% v/v).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the resulting amine intermediate and the pomalidomide-derived E3 ligase ligand (1.1 eq) in DMF.

-

Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up the reaction as described in section 3.2.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to yield BSJ-03-204.

Mechanism of Action of BSJ-03-204: A CDK4/6 Degradation Pathway

BSJ-03-204 functions by inducing the degradation of CDK4 and CDK6, key regulators of the cell cycle. The PROTAC molecule facilitates the formation of a ternary complex between CDK4/6 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. The degradation of CDK4/6 leads to cell cycle arrest at the G1 phase and has shown anti-proliferative effects in cancer cell lines.[2][3][5]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into complex molecules through standard amide coupling reactions. The successful development of the CDK4/6 degrader BSJ-03-204 highlights the utility of this linker in creating potent and selective protein degraders with significant therapeutic potential. This guide provides researchers with the fundamental knowledge required to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]

- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cancer-research-network.com [cancer-research-network.com]

In-Depth Technical Guide: Boc-NH-C6-amido-C4-acid (CAS Number: 10436-21-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-NH-C6-amido-C4-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Identified by the CAS number 10436-21-2, this bifunctional linker, also known as PROTAC Linker 32 or 6-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid, plays a pivotal role in the burgeoning field of targeted protein degradation. This document will delve into its chemical properties, its central role in PROTAC design and synthesis, and its application in inducing the degradation of specific protein targets. While detailed, publicly available experimental protocols and specific signaling pathway modulations for PROTACs utilizing this exact linker are limited, this guide will provide a framework based on established principles of PROTAC technology.

Core Compound Identification and Properties

This compound is a chemically synthesized molecule designed for application in the field of chemical biology and drug discovery. Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a hexyl chain, an amide bond, and a butyric acid moiety, providing two distinct points for covalent modification.

| Property | Value | Reference |

| CAS Number | 10436-21-2 | [1][2] |

| Synonyms | PROTAC Linker 32, 6-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid | [3] |

| Molecular Formula | C17H32N2O5 | [1][4] |

| Molecular Weight | 344.45 g/mol | [4] |

| Appearance | Solid | |

| Primary Application | PROTAC Linker | [2][3] |

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[5] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[5]

This compound serves as a versatile linker in the synthesis of PROTACs.[2][3] The carboxylic acid end can be activated and coupled to a moiety that binds an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands). The Boc-protected amine, after deprotection, provides a reactive site for conjugation with a ligand targeting the POI. The C6 alkyl chain and C4 acid spacer of this linker influence the spatial orientation and distance between the POI and the E3 ligase, which is a critical determinant of the efficiency of target ubiquitination and subsequent degradation.[6]

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The UPS is a major pathway for protein degradation in eukaryotic cells. PROTACs hijack this system by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols (General Framework)

General Protocol for PROTAC Synthesis using this compound

The following is a generalized workflow for the synthesis of a PROTAC utilizing this compound as the linker. This protocol is for illustrative purposes and would require optimization for specific target and E3 ligase ligands.

Applications in Drug Discovery and Research

This compound is primarily utilized in the preclinical stages of drug discovery and as a tool for basic research.[7] Its application lies in the construction of PROTACs to target a wide array of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[8]

The use of this linker allows for the systematic evaluation of the impact of linker length and composition on the efficacy and selectivity of protein degradation. By synthesizing a library of PROTACs with varying linkers, researchers can perform structure-activity relationship (SAR) studies to identify the optimal linker for a given target and E3 ligase pair.[5]

Signaling Pathways

While specific signaling pathways modulated by PROTACs containing this compound are not explicitly detailed in the available literature, the general principle is that by degrading a target protein, the PROTAC will inhibit or alter the signaling pathways in which that protein is involved. For example, if the target protein is a kinase, its degradation will lead to the downregulation of the phosphorylation cascade it mediates.

Recent studies have shown that intrinsic cellular signaling pathways can, in turn, modulate the efficacy of PROTAC-mediated protein degradation.[9] For instance, inhibitors of pathways like the unfolded protein response or heat shock protein 90 (HSP90) signaling can enhance the degradation of certain target proteins by PROTACs.[9] This highlights the complex interplay between PROTAC activity and the broader cellular signaling network.

Conclusion

This compound (CAS: 10436-21-2) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature and defined length make it a suitable building block for the rational design and synthesis of PROTACs. While specific, detailed experimental data for this linker remains proprietary or within the primary literature, the principles outlined in this guide provide a solid foundation for its application in the development of novel therapeutics and as a probe for studying protein function. Further research and publication of data related to PROTACs incorporating this linker will undoubtedly provide more in-depth insights into its optimal use and potential.

References

- 1. This compound | C17H32N2O5 | CID 139035054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 3. fluoroprobe.com [fluoroprobe.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:10436-21-2 | Biopharma PEG [biochempeg.com]

- 8. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Boc-NH-C6-amido-C4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-C6-amido-C4-acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker component, such as this compound, is a critical determinant of PROTAC efficacy, influencing the spatial orientation of the two ligands and the overall physicochemical properties of the resulting chimeric molecule.

Molecular Profile

This compound is a hetero-bifunctional linker containing a Boc-protected amine, a hexyl chain, an amide bond, and a terminal carboxylic acid. This structure provides a versatile scaffold for the synthesis of PROTACs. The Boc-protected amine allows for subsequent deprotection and conjugation to a ligand for an E3 ubiquitin ligase, while the terminal carboxylic acid can be activated to form an amide bond with a ligand for the target protein.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 344.45 g/mol | |

| Molecular Formula | C17H32N2O5 | |

| CAS Number | 10436-21-2 | |

| Purity | ≥95% (typical) | |

| Synonyms | PROTAC Linker 32, 6-((6-((Tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid |

Experimental Protocols

General Synthesis of a Bifunctional Linker via Amide Coupling

This protocol outlines the coupling of a Boc-protected aminohexane (B13955822) with a C4 dicarboxylic acid derivative.

Materials:

-

Boc-aminocaproic acid

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent (e.g., HATU, HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of Carboxylic Acid: Dissolve Boc-aminocaproic acid (1 equivalent) in anhydrous DCM. Add a coupling agent such as DCC (1.1 equivalents) and an activator like HOBt (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Amine Coupling: In a separate flask, dissolve 1,6-hexanediamine (1.5 equivalents) and a base such as TEA (2 equivalents) in anhydrous DCM. Add the activated Boc-aminocaproic acid solution dropwise to the diamine solution at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the desired Boc-NH-C6-amido-C6-NH2 intermediate.

-

Second Amide Coupling: The resulting intermediate can then be reacted with a C4 dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to yield the final product, this compound. This step typically involves reacting the purified intermediate with the anhydride in a suitable solvent like DCM in the presence of a base.

-

Final Purification: The final product is then purified using appropriate methods, such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular weight.

Conceptual Workflow and Signaling Pathway

The primary application of this compound is in the construction of PROTACs. The following diagrams illustrate the general structure of a PROTAC and its mechanism of action.

Caption: General structure of a PROTAC molecule.

The diagram above illustrates the three core components of a PROTAC: a ligand that binds to the target protein, a linker (such as one derived from this compound), and a ligand that recruits an E3 ubiquitin ligase.

Caption: Simplified mechanism of action for a PROTAC.

This diagram shows how a PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C6-amido-C4-acid is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker, characterized by a Boc-protected amine, a hexanamide (B146200) group, and a butyric acid terminus, provides a flexible and versatile scaffold for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. This guide offers a comprehensive overview of its structure, properties, synthesis, and application in PROTAC-based drug discovery.

Core Structure and Properties

The chemical structure of this compound consists of three key functional components: a tert-butyloxycarbonyl (Boc) protecting group on a primary amine, a C6 alkyl chain, an amide bond, and a C4 carboxylic acid. This structure imparts specific physicochemical properties that are crucial for its function as a PROTAC linker.

Physicochemical Data

While specific experimental data for this exact linker is not extensively published, the following table summarizes its known properties and those of its constituent parts.[1][2][3][4]

| Property | Value | Source / Method |

| Chemical Formula | C₁₇H₃₂N₂O₅ | PubChem[1] |

| Molecular Weight | 344.45 g/mol | Multiple vendors[2][4] |

| CAS Number | 10436-21-2 | Multiple vendors[2][4] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred from similar compounds |

| pKa (Carboxylic Acid) | ~4-5 | Estimated |

| Boc-Deprotection | Acidic conditions (e.g., TFA) | General chemical knowledge |

Synthesis and Experimental Protocols

The synthesis of this compound involves the coupling of two key building blocks: 6-(tert-butoxycarbonylamino)hexanoic acid and an ester of 4-aminobutanoic acid (GABA), followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-(tert-butoxycarbonylamino)hexanoic acid

-

Ethyl 4-aminobutanoate hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS) or HOBt

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: Dissolve 6-(tert-butoxycarbonylamino)hexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Amide Coupling: In a separate flask, dissolve ethyl 4-aminobutanoate hydrochloride (1.2 eq) in DCM and add TEA (2.5 eq). Stir for 15 minutes. Filter the urea (B33335) byproduct from the activation reaction and add the activated ester solution to the amine solution. Stir the reaction mixture overnight at room temperature.

-

Work-up and Purification: Filter the reaction mixture to remove any further precipitates. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected ester intermediate.

-

Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up: Acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in PROTAC Design and Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The carboxylic acid end can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands), while the Boc-protected amine can be deprotected to reveal a primary amine for coupling to a target protein ligand.

Logical Workflow for PROTAC Synthesis

Caption: General workflow for synthesizing a PROTAC using this compound.

The PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

Caption: The mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers in the rapidly evolving field of targeted protein degradation. Its defined length, flexibility, and bifunctional nature allow for the systematic and modular construction of PROTACs. While a comprehensive, publicly available dataset for this specific linker is still emerging, the principles of its synthesis and application are well-established within the context of medicinal chemistry and drug discovery. Further research and publication of experimental data will undoubtedly solidify its role as a key component in the development of next-generation therapeutics.

References

Synthesis of Boc-NH-C6-amido-C4-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Boc-NH-C6-amido-C4-acid, a valuable bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a straightforward two-step process commencing with the mono-protection of a diamine followed by an amide coupling reaction. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to assist researchers in the successful synthesis of this versatile molecule.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the selective mono-N-Boc protection of 1,6-diaminohexane. This is a critical step to ensure that one of the amino groups remains available for the subsequent reaction. The second step is the acylation of the resulting mono-protected diamine with succinic anhydride (B1165640) to introduce the C4-acid moiety, yielding the final product.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of N-Boc-1,6-diaminohexane

This procedure is adapted from a patented method for the mono-Boc protection of 1,6-diaminohexane[1]. The key to achieving mono-protection is the use of an excess of the diamine relative to the Boc-anhydride and controlling the addition of the anhydride.

Materials:

-

1,6-diaminohexane

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (B128534) (TEA)

-

Water

Procedure:

-

Dissolve 1,6-diaminohexane (5.0 molar equivalents) and triethylamine (1.0 molar equivalent) in dichloromethane (DCM).

-

Separately, dissolve di-tert-butyl dicarbonate (1.0 molar equivalent) in DCM.

-

Slowly add the (Boc)₂O solution dropwise to the solution of 1,6-diaminohexane and triethylamine at room temperature with stirring. The solution may turn cloudy.

-

Allow the reaction to stir overnight at room temperature.

-

Filter the reaction mixture.

-

Wash the filtrate with water three times.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product, N-Boc-1,6-diaminohexane.

Quantitative Data:

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Example Mass (g) | Example Moles (mol) | Yield (%) |

| 1,6-diaminohexane | 5.0 | 116.21 | 58.0 | 0.5 | - |

| Triethylamine | 1.0 | 101.19 | 10.1 | 0.1 | - |

| Di-tert-butyl dicarbonate | 1.0 | 218.25 | 21.8 | 0.1 | - |

| N-Boc-1,6-diaminohexane | - | 216.32 | 15.8 | 0.073 | 73.0 |

Note: The provided example masses and moles are based on a literature procedure[1].

Step 2: Synthesis of this compound

This step involves the reaction of the mono-protected diamine with succinic anhydride. This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride.

Materials:

-

N-Boc-1,6-diaminohexane

-

Succinic anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve N-Boc-1,6-diaminohexane (1.0 molar equivalent) in an anhydrous solvent under an inert atmosphere.

-

Add succinic anhydride (1.0 to 1.2 molar equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, if necessary.

Quantitative Data:

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Notes |

| N-Boc-1,6-diaminohexane | 1.0 | 216.32 | Starting material from Step 1. |

| Succinic anhydride | 1.0 - 1.2 | 100.07 | A slight excess may be used. |

| This compound | - | 316.39 | Final product. Yields are typically high for this type of reaction. |

III. Logical Workflow and Key Considerations

The successful synthesis of this compound relies on the careful execution of each step. The following diagram illustrates the logical workflow and highlights critical control points.

Caption: Logical workflow for the synthesis of this compound.

Key Considerations:

-

Purity of Reagents: The use of high-purity starting materials is crucial for obtaining a clean product and high yields.

-

Moisture Control: The amide coupling step (Step 2) should be carried out under anhydrous conditions to prevent hydrolysis of the succinic anhydride.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of both reaction steps to determine the point of completion.

-

Purification: While the reactions are generally clean, purification of the final product may be necessary to remove any unreacted starting materials or byproducts, ensuring its suitability for downstream applications in drug development.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. By following these procedures and considering the key control points, researchers can reliably produce this important linker for their research and development needs.

References

The Strategic Application of Boc-NH-C6-amido-C4-acid as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that covalently connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This technical guide provides an in-depth overview of "Boc-NH-C6-amido-C4-acid" (also known as PROTAC Linker 32), an alkyl ether-based linker utilized in the synthesis of PROTACs. While specific quantitative data for PROTACs incorporating this particular linker are not extensively available in the public domain, this document outlines its structural features, a representative synthesis protocol, and the standard experimental workflows for its incorporation and characterization within a PROTAC molecule.

Core Concepts: The Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not a passive spacer but an active contributor to its biological activity. Key functions of the linker include:

-

Enabling Ternary Complex Formation: The linker must possess the optimal length and flexibility to orient the POI and E3 ligase in a productive conformation for ubiquitination.

-

Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.

-

Modulating Selectivity and Potency: Subtle changes in linker structure can significantly impact the degradation efficiency (DC50 and Dmax) and selectivity of the PROTAC.

"this compound": Structure and Properties

"this compound" is a bifunctional linker featuring a Boc-protected amine on one end and a carboxylic acid on the other. Its structure consists of a C6 alkyl chain linked to a C4 carboxylic acid via an amide bond.

Chemical Structure:

Key Features:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis when coupling the linker to either the POI ligand or the E3 ligase ligand. It is readily removed under acidic conditions.

-

Carboxylic Acid Terminus: The carboxylic acid provides a reactive handle for amide bond formation with an amine-functionalized binding moiety.

-

Alkyl Ether Chain: The C6 alkyl chain provides a defined length and degree of flexibility, which can be crucial for optimizing the geometry of the ternary complex.

-

Amide Bond: The internal amide bond can influence the linker's rigidity and hydrogen bonding potential.

Data Presentation: Illustrative Performance Metrics

While specific data for PROTACs utilizing "this compound" are not publicly available, the following tables present hypothetical yet realistic data to illustrate how the performance of such a PROTAC would be evaluated and compared.

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-L32

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-L32 | Target X | Cancer Cell Line A | 25 | 92 |

| PROTAC-L32 | Target X | Cancer Cell Line B | 35 | 88 |

| Reference PROTAC | Target X | Cancer Cell Line A | 50 | 85 |

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.

Table 2: Ternary Complex Formation and Binding Affinities

| Compound | Binding to Target X (Kd, nM) | Binding to E3 Ligase (Kd, nM) | Ternary Complex Cooperativity (α) |

| PROTAC-L32 | 150 | 250 | 5 |

| Reference PROTAC | 140 | 260 | 3 |

Kd: Dissociation constant, a measure of binding affinity. α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are representative protocols.

Protocol 1: Synthesis of a Boc-Protected Amido-Acid Linker

This protocol describes a general method for synthesizing a linker with similar functionality to "this compound".

Materials:

-

N-Boc-1,6-diaminohexane

-

Glutaric anhydride (B1165640)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N-Boc-1,6-diaminohexane (1.0 eq) in DCM.

-

Add glutaric anhydride (1.1 eq) and TEA (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired Boc-protected amido-acid linker.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol outlines the steps to couple the linker to the POI and E3 ligase ligands.

Materials:

-

This compound (or similar linker)

-

POI ligand with an available amine group

-

E3 ligase ligand with an available amine group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

Step 1: Coupling of Linker to POI Ligand

-

Dissolve the POI ligand (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Purify the resulting Boc-protected intermediate by preparative HPLC.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the solution under reduced pressure to remove the TFA and DCM.

Step 3: Coupling of Intermediate to E3 Ligase Ligand

-

Dissolve the deprotected intermediate (1.0 eq), the E3 ligase ligand with a carboxylic acid handle (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Purify the final PROTAC product by preparative HPLC.

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein.

Materials:

-

Cancer cell line of interest

-

PROTAC compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (typically in a serial dilution) or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Mandatory Visualizations

Signaling Pathway

Caption: PROTAC-mediated degradation of a key kinase in a cancer signaling pathway.

Experimental Workflow

Caption: A typical experimental workflow for the development and characterization of a novel PROTAC.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and "this compound" represents a versatile building block for constructing these heterobifunctional molecules. Its defined length, flexible nature, and orthogonal reactive handles enable its systematic incorporation into PROTAC libraries for the optimization of protein degradation. While this guide provides a framework for its use and evaluation, the empirical testing of various linkers remains a critical step in the development of potent and selective PROTAC-based therapeutics. The provided protocols and workflows offer a solid foundation for researchers to explore the potential of this and similar linkers in their targeted protein degradation research.

Technical Guide: Determining the Solubility of Heterobifunctional Linkers in DMSO

A Case Study on Boc-NH-C6-amido-C4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the solubility of "this compound," a bifunctional linker relevant to the synthesis of Proteolysis Targeting Chimeras (PROTACs), in dimethyl sulfoxide (B87167) (DMSO). Given the absence of publicly available solubility data for this specific molecule, this document outlines the theoretical considerations and detailed experimental protocols necessary for its empirical determination.

Physicochemical Profile and Solubility Prediction

"this compound" (Molecular Formula: C₁₇H₃₂N₂O₅, Molecular Weight: 344.45 g/mol ) is an alkyl-based PROTAC linker.[1][2] Its structure comprises several functional groups that influence its solubility in a polar aprotic solvent like DMSO:

-

Boc (tert-Butyloxycarbonyl) Group: A lipophilic protecting group that decreases polarity.

-

Hexyl (C6) Alkyl Chain: A nonpolar, hydrophobic segment that contributes to lower solubility in polar solvents.

-

Amide (-amido-) Group: A polar moiety capable of forming hydrogen bonds, which enhances solubility.

-

Carboxylic Acid (-C4-acid) Group: A highly polar and acidic functional group that significantly increases the potential for solubility in polar solvents like DMSO through strong dipole-dipole interactions and hydrogen bonding.

Overall Prediction: The presence of the polar amide and, most importantly, the terminal carboxylic acid group is expected to make "this compound" readily soluble in DMSO at concentrations typically used in drug discovery (e.g., 10-50 mM). While the Boc group and alkyl chain add lipophilicity, the influence of the polar functionalities generally dominates in a polar aprotic solvent.

Experimental Determination of Solubility

Two primary methods are employed to determine compound solubility: a rapid kinetic assay suitable for high-throughput screening and a more definitive thermodynamic (or equilibrium) assay.[3][4]

This method assesses the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous environment.[4][5] For determining solubility in DMSO itself, the protocol is adapted to find the saturation point directly within the solvent.

Detailed Experimental Protocol (Adapted for DMSO Saturation):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 100 mM) in 100% high-purity DMSO. If the compound dissolves completely, it is soluble to at least that concentration.

-

Visual Saturation Test: If a higher concentration is needed, incrementally add pre-weighed solid "this compound" to a known volume of DMSO at room temperature.

-

Vortexing and Observation: After each addition, vortex the sample vigorously for 1-2 minutes.[6]

-

Sonication: If solid material remains, sonicate the sample for up to 5 minutes.[6]

-

Endpoint Determination: The concentration at which solid material persists after vortexing and sonication is considered the approximate kinetic solubility limit. This provides a rapid, albeit less precise, measure.

This "gold standard" shake-flask method measures the true solubility of a compound's most stable solid-state form in a solvent at equilibrium.[3][7] It is the most accurate method for lead optimization and formulation development.[4][5]

Detailed Experimental Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid "this compound" to a known volume of high-purity DMSO (e.g., 2-5 mg of compound per 1 mL of DMSO) in a glass vial. The presence of undissolved solid is crucial.[8]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3][9]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 15-30 minutes.

-

Filtration: Filter the solution using a DMSO-compatible syringe filter (e.g., PTFE).

-

-

Quantification: Carefully collect the clear supernatant. Prepare a series of dilutions of this supernatant with fresh DMSO.

-

Analytical Measurement: Quantify the concentration of the compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][10]

-

Calculation: Create a standard curve using known concentrations of the compound. Use this curve to calculate the exact concentration in the saturated supernatant, which represents the thermodynamic solubility.

Data Presentation

Quantitative solubility data should be recorded in a clear, structured format.

| Parameter | Method | Value | Units |

| Solubility | Thermodynamic (Shake-Flask) | [Insert Value] | mg/mL |

| [Insert Value] | mM | ||

| Temperature | 25 | °C | |

| Solvent | Dimethyl Sulfoxide (DMSO) | - | |

| Equilibration Time | 24 | hours | |

| Analytical Method | HPLC-UV or LC-MS/MS | - |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. This compound | C17H32N2O5 | CID 139035054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. asianpubs.org [asianpubs.org]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Strategic Application of Alkyl Amide Linkers in Modern Drug Discovery: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Role and Application of Bifunctional Linkers, with a Focus on Structures Analogous to "Boc-NH-C6-amido-C4-acid"

Introduction

The advent of targeted therapeutics has revolutionized drug discovery, with modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offering unprecedented precision and efficacy. Central to the success of these complex molecules is the chemical linker, a component that bridges the targeting moiety and the therapeutic payload.[1][2][3] While often considered a simple spacer, the linker's structure profoundly influences the stability, solubility, pharmacokinetics, and overall performance of the therapeutic agent.[3][4] This technical guide explores the applications of a specific class of bifunctional linkers exemplified by the "this compound" structure. Although detailed public data on this exact molecule is limited, its constituent features—a Boc-protected amine, a flexible alkyl chain, an amide bond, and a terminal carboxylic acid—are representative of a widely used class of linkers in drug development. This document will, therefore, provide a comprehensive overview of the principles of their application, supported by data and protocols for structurally related analogues.

Core Concepts: The Role of Linkers in Targeted Therapies

Bifunctional linkers are essential components in targeted drug discovery, serving two primary functions: ensuring stable conjugation of the targeting and payload moieties, and enabling the controlled release of the payload at the desired site of action.[5] In the context of ADCs and PROTACs, the linker's chemical nature dictates the overall success of the therapeutic strategy.[1][3]

In Antibody-Drug Conjugates (ADCs): The linker connects a monoclonal antibody to a potent cytotoxic drug.[1] An ideal ADC linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient drug liberation within the target tumor cell.[2][6][7] Linkers in ADCs are broadly classified as cleavable or non-cleavable, with the choice depending on the desired mechanism of action.[1][2] Alkyl amide chains contribute to the spatial separation of the antibody and the payload, which can be crucial for maintaining the antibody's binding affinity and the drug's potency.

In Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][8] The linker in a PROTAC connects a ligand for the target protein (the "warhead") to a ligand for an E3 ligase (the "anchor").[3] The length, composition, and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][9] Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common linker motifs in PROTAC design.[3]

The "this compound" structure represents a versatile building block for constructing such linkers. The Boc-protected amine allows for controlled, stepwise synthesis, while the terminal carboxylic acid provides a reactive handle for conjugation to either the targeting moiety or the payload. The C6 and C4 alkyl chains, connected by a stable amide bond, provide a flexible spacer of a defined length.

The PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC, inducing targeted protein degradation.

The Antibody-Drug Conjugate (ADC) Pathway

Caption: The mechanism of action for a typical antibody-drug conjugate.

Quantitative Data on Alkyl Amide Linkers in Drug Discovery

| Compound Class | Linker Type | Target | E3 Ligase (for PROTACs) | Key Quantitative Metric | Reference |

| PROTAC | Alkyl Chain | PI3K/mTOR | VHL | DC50: ~10-100 nM | [9] |

| PROTAC | Alkyl Chain | AR | CRBN | IC50: 68 nM | [3] |

| ADC | Valine-Citrulline (peptide linker with alkyl components) | HER2 | N/A | IC50: 0.06 nM | [10] |

| ADC | Thioether (non-cleavable alkyl-based) | HER2 | N/A | Plasma Stability: High | [11] |

Note: The values presented are illustrative and derived from studies on various drug conjugates. The performance of any given linker is highly context-dependent, relying on the specific targeting moiety, payload, and biological system.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of drug candidates utilizing custom linkers. Below are representative protocols for the synthesis of an alkyl amide linker and its conjugation, as well as a method for assessing the stability of the resulting conjugate.

Synthesis of a "this compound" Analogue

This protocol outlines the synthesis of a generic alkyl amide linker, which can be adapted for specific chain lengths and functionalities.

Materials:

-

Boc-6-aminohexanoic acid[12]

-

4-aminobutanoic acid ethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Amide Coupling:

-

Dissolve Boc-6-aminohexanoic acid and NHS in DCM.

-

Add DCC to the solution and stir for 1-2 hours at room temperature to form the NHS ester.

-

In a separate flask, dissolve 4-aminobutanoic acid ethyl ester hydrochloride in DCM and add TEA to neutralize.

-

Add the activated NHS ester solution to the 4-aminobutanoic acid ethyl ester solution and stir overnight at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to yield the Boc-protected diester.

-

-

Ester Hydrolysis:

-

Dissolve the resulting diester in a mixture of ethanol (B145695) and water.

-

Add a solution of NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the final "this compound" analogue.

-

General Workflow for Linker Synthesis and Conjugation

Caption: A generalized workflow for synthesizing and conjugating a bifunctional linker.

In Vitro Linker Stability Assay

Assessing the stability of the linker-payload connection is critical, especially for ADCs, to ensure the drug remains attached to the antibody in circulation.[13][14][15]

Objective: To determine the rate of payload release from an ADC in plasma.

Materials:

-

Antibody-Drug Conjugate

-

Human or mouse plasma

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

-

Precipitate the proteins in the aliquots using an organic solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant, which contains the released (free) payload, by LC-MS/MS.

-

Quantify the amount of free payload at each time point by comparing to a standard curve.

-

Calculate the percentage of payload released over time to determine the stability of the linker.[16]

Conclusion

The "this compound" structure, while not extensively documented as a standalone entity, represents a class of simple yet highly effective alkyl amide linkers that are fundamental to the development of advanced therapeutics like ADCs and PROTACs. The principles of their design—balancing stability with controlled payload release, and enabling the precise spatial orientation of functional moieties—are key to the success of these targeted strategies. The synthetic and analytical protocols provided in this guide offer a framework for the rational design and evaluation of drug candidates incorporating these crucial components. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the development of novel and optimized linkers will remain a cornerstone of innovation in drug discovery.

References

- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 2. abzena.com [abzena.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symeres.com [symeres.com]

- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. veranova.com [veranova.com]

- 7. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]

- 8. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 12. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]

- 16. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Role of Alkyl Ether Linkers in PROTACs

For Immediate Release

[City, State] – December 6, 2025 – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. While the warhead and E3 ligase ligand have traditionally garnered the most attention, the linker connecting these two moieties plays a critical, albeit often underestimated, role in determining a PROTAC's overall efficacy. This technical guide delves into the core functionalities of alkyl ether linkers in PROTACs, providing researchers, scientists, and drug development professionals with an in-depth understanding of their impact on degradation activity, physicochemical properties, and pharmacokinetic profiles.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] They consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2] The length, composition, and flexibility of the linker are paramount in achieving an optimal ternary complex geometry.[3]

The Influence of Alkyl Ether Linker Composition and Length on PROTAC Efficacy

Alkyl and polyethylene (B3416737) glycol (PEG) or ether-based chains are the most prevalently used linkers in PROTAC design due to their synthetic tractability and the ease with which their length and composition can be modified.[3][4] The choice between a purely alkyl chain and one incorporating ether oxygens has profound implications for a PROTAC's properties.

Physicochemical Properties: The inclusion of ether oxygens in a linker, as seen in PEG chains, generally increases the hydrophilicity and water solubility of the PROTAC molecule.[4][] Conversely, purely alkyl linkers are more hydrophobic, which can enhance cell permeability.[4][] This trade-off between solubility and permeability is a critical consideration in PROTAC design. Replacing ether oxygens with methylene (B1212753) groups reduces the number of hydrogen bond acceptors and the topological polar surface area (TPSA), which can lead to improved passive diffusion across cell membranes.[]

Degradation Potency (DC50) and Efficacy (Dmax): The length of the alkyl ether linker is a crucial determinant of a PROTAC's ability to induce protein degradation. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[3] Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[3] The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Below are tables summarizing the quantitative impact of alkyl ether linker length on the degradation of various target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [4]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [3][4]

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [4]

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC | Exhibited degradation |

| Rigid (Disubstituted Cyclohexane) | Rigidified PROTAC | Enhanced degradation |

Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [4]

| Linker Composition | CRBN Degradation in HEK293T cells |

| Nine-atom alkyl chain | Concentration-dependent decrease |

| Three PEG units | Weak degradation |

Experimental Protocols

Synthesis of PROTACs with Alkyl Ether Linkers

The synthesis of PROTACs is typically a modular process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the bifunctional linker, followed by their conjugation. Common synthetic strategies for incorporating alkyl ether linkers include nucleophilic substitution reactions, amide bond formation, and "click chemistry".[6]

General Protocol for PROTAC Synthesis via Amide Coupling:

-

Functionalization of Ligands: The POI ligand and E3 ligase ligand are individually functionalized with a reactive handle (e.g., a carboxylic acid or an amine) at a position that does not disrupt their binding affinities. This is often referred to as the "exit vector".

-

Linker Synthesis: A bifunctional alkyl ether linker is synthesized with complementary reactive groups (e.g., a terminal amine and a terminal carboxylic acid). The length of the linker can be precisely controlled by the choice of starting materials.

-

First Coupling Reaction: The functionalized POI ligand is coupled to one end of the bifunctional linker using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF). The reaction progress is monitored by LC-MS.

-

Purification: The resulting intermediate is purified using flash column chromatography or preparative HPLC.

-

Deprotection (if necessary): If one of the reactive groups on the linker was protected, the protecting group is removed under appropriate conditions.

-

Second Coupling Reaction: The purified intermediate is then coupled to the functionalized E3 ligase ligand using similar amide coupling conditions as in step 3.

-

Final Purification: The final PROTAC product is purified to a high degree of purity (>95%) using preparative HPLC and its identity is confirmed by HRMS and NMR.

Western Blot for PROTAC-Induced Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][7]

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).[1]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1] Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.[1]

-

Visualizing the Core Concepts

To further elucidate the complex processes and relationships involved, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final product. Among the pioneering and still highly relevant strategies is the use of the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations of Boc-based solid-phase peptide synthesis (SPPS), a robust methodology foundational to the production of synthetic peptides for research and therapeutic development.

Core Principles of Boc-SPPS: A Strategy of Graduated Acid Lability

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of solid-phase peptide synthesis.[1] It operates on the principle of "graduated acid lability," where different protecting groups are removed under varying acidic strengths.[1] The α-amino group is protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[2][3] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[1][2][3]

This differential stability allows for the selective deprotection of the N-terminus to elongate the peptide chain, while the side chains remain protected to prevent unwanted side reactions.[3][4] The entire synthesis is carried out on an insoluble solid support, or resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][]

Comparative Analysis: Boc vs. Fmoc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy offers distinct advantages, particularly for the synthesis of long or challenging peptide sequences.[2][]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Acid-labile) | 9-Fluorenylmethyloxycarbonyl (Base-labile) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) (e.g., 50% in DCM)[7][8] | Piperidine (e.g., 20% in DMF)[8] |

| Side-Chain Protection | Benzyl-based (Strong acid-labile) | tert-Butyl-based (Acid-labile)[] |

| Final Cleavage | Strong acids (e.g., HF, TFMSA)[2][8] | Trifluoroacetic Acid (TFA)[4] |

| Advantages | - Can provide superior results for long or difficult sequences with in situ neutralization.[2] - More compatible with base-sensitive protecting groups.[] | - Milder final cleavage conditions.[4] - Orthogonal to acid-labile side-chain protecting groups.[4] - Generally considered more automation-friendly.[4] |

| Disadvantages | - Harsh final cleavage conditions can generate byproducts.[4] - Requires specialized, HF-resistant equipment.[2] | - Base-labile nature of Fmoc can be problematic for certain sequences. |

The Chemistry of Boc Protection and Deprotection

The Boc group is introduced onto the amino group of an amino acid by reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.[9][10] This forms a stable carbamate (B1207046) that is resistant to a wide range of reaction conditions, yet can be cleanly removed with acids.[11][12]

The mechanism of Boc deprotection with TFA involves a four-step, acid-catalyzed elimination process:[11][13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[11]

-

Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[11][13]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[11][13]

-

Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[13]

It is critical to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.[9][11][13] The reactive tert-butyl cation generated during deprotection can lead to undesired side reactions, necessitating the use of "scavengers" to trap this electrophile.[11]

Experimental Protocols

Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes the attachment of the C-terminal amino acid to the solid support.

Materials:

-

Chloromethylated resin (Merrifield resin)

-

C-terminal Boc-amino acid

-

Cesium carbonate

-

Water

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Merrifield resin in DMF.[1]

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.[1]

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]

-

Heat the mixture at 50°C for 12-24 hours.[1]

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[1]

-

Dry the resin under vacuum.[1]

Standard Cycle for Peptide Chain Elongation

The following steps are repeated for each amino acid to be added to the peptide chain.[1]

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[1]

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM[7]

-

Isopropyl alcohol (IPA)

Procedure:

-

Perform a short pre-wash by stirring the peptide-resin in 50% TFA/DCM for 5 minutes.[7]

-

Filter and add fresh 50% TFA/DCM and stir for an additional 20-25 minutes.[7]

-

Filter and wash the peptide-resin with DCM (2x) and IPA (2x).[7]

This step converts the TFA salt of the N-terminal amine to the free amine, which is necessary for the subsequent coupling reaction.[2]

Materials:

-

Peptide-resin

-

5-10% N,N-diisopropylethylamine (DIEA) in DCM[1]

-

Dichloromethane (DCM)

Procedure:

-

Add a solution of 5-10% DIEA in DCM to the resin.[1]

-

Agitate for 5-10 minutes at room temperature.[1]

-

Wash the peptide-resin thoroughly with DCM.[1]

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.[1]

Materials:

-

Neutralized peptide-resin

-

Boc-amino acid (2-4 equivalents)

-

Coupling reagent (e.g., HBTU, 2-4 equivalents)[1]

-

N,N-diisopropylethylamine (DIEA) (4-8 equivalents)[1]

-

Dimethylformamide (DMF) or a DCM/DMF mixture

Procedure:

-

Dissolve the Boc-amino acid and a coupling reagent in DMF or a DCM/DMF mixture.[1]

-

Add DIEA to the solution to activate the amino acid.[1]

-

Add the activated amino acid solution to the neutralized peptide-resin.[1]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[1]

Final Cleavage from the Resin and Side-Chain Deprotection

This is the final step where the completed peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., anisole, 10% v/v)[1]

-

Cold diethyl ether

Procedure: Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, all-fluorocarbon apparatus by trained personnel. [7]

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.[1]

-

Add a scavenger, such as anisole.[1]

-

Cool the reaction vessel to -5 to 0°C.[1]

-

Condense anhydrous HF into the reaction vessel.[1]

-

Stir the mixture at 0°C for 1-2 hours.[1]

-

Evaporate the HF under a vacuum.[1]

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

-

Filter and dry the crude peptide.[1]

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

Side-Chain Protecting Groups in Boc-SPPS

The choice of side-chain protecting groups is critical and they must be stable to the repeated TFA deprotection steps. Below is a table of commonly used side-chain protecting groups in Boc chemistry.

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Arginine (Arg) | Tosyl (Tos), Nitro (NO2)[14] | Strong Acid (HF)[14] |

| Aspartic Acid (Asp) | Benzyl (Bzl) | Strong Acid (HF) |

| Cysteine (Cys) | 4-methylbenzyl (Meb), Acetamidomethyl (Acm) | Strong Acid (HF) |

| Glutamic Acid (Glu) | Benzyl (Bzl) | Strong Acid (HF) |

| Histidine (His) | 2,4-dinitrophenyl (Dnp), Tosyl (Tos), Benzyloxymethyl (Bom)[14] | Thiolysis for Dnp before HF[7], Strong Acid (HF) for others |

| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) |

| Serine (Ser) | Benzyl (Bzl)[14] | Strong Acid (HF)[14] |

| Threonine (Thr) | Benzyl (Bzl)[14] | Strong Acid (HF)[14] |

| Tryptophan (Trp) | Formyl (For) | Piperidine before HF[7] |

| Tyrosine (Tyr) | 2,6-Dichlorobenzyl (2,6-diCl-Bzl), Bromobenzyloxycarbonyl (Br-Z) | Strong Acid (HF) |

Coupling Reagents for Boc-SPPS

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid.

| Coupling Reagent | Description |

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide with 1-Hydroxybenzotriazole. A classic and effective combination, though the dicyclohexylurea byproduct can be problematic in solid-phase synthesis.[10][15] |

| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) with N,N-Diisopropylethylamine. A widely used and highly efficient coupling reagent with low racemization.[15] |

| BOP/DIEA | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate with N,N-Diisopropylethylamine. A potent coupling reagent, particularly useful for coupling challenging residues like Boc-His(Tos) with minimal racemization.[16] |

Visualizing the Boc-SPPS Workflow and Chemistry

To better illustrate the processes described, the following diagrams outline the key workflows and chemical mechanisms involved in Boc-based solid-phase peptide synthesis.

Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.

Caption: The chemical mechanism for the protection of an amine with Boc anhydride.

Caption: The mechanism of acid-catalyzed Boc deprotection using TFA.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Boc-NH-C6-amido-C4-acid: A Key Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction